molecular formula C19H23NO3S B3003352 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine CAS No. 670272-15-8

2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine

Cat. No. B3003352
CAS RN: 670272-15-8
M. Wt: 345.46
InChI Key: ATMKMGKMMIUIRW-UHFFFAOYSA-N
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Description

The compound 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a chemical that is likely to possess a sulfonyl group attached to a morpholine ring, based on its name. The presence of dimethyl groups suggests substitution on the morpholine ring, and the phenyl groups indicate an aromatic component to the molecule. This compound is not directly described in the provided papers, but its structure can be inferred to be related to the sulfonyl-containing compounds and morpholine derivatives discussed in the papers.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been described in the literature. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of a sulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane, yielding the product in 68 to 96% yield . Although this synthesis does not directly pertain to the target molecule, it provides insight into the potential synthetic routes that could be employed for the synthesis of sulfonyl-containing morpholine derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex, as indicated by the use of NMR and IR spectroscopy, along with X-ray diffraction, to determine the structure of the synthesized 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole . The crystal structure revealed interactions between the oxygen atoms of the bicyclic moiety and the methyl hydrogen atoms of adjacent molecules, which could suggest similar intermolecular interactions in the target molecule.

Chemical Reactions Analysis

Alkylation reactions are a common transformation for sulfonyl-containing compounds. The study on alkylation reactions of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols and their dimethyl ethers provides insights into the reactivity of such compounds . The reactions proceed with varying yields and can involve complex rearrangements and eliminations, as seen with the loss of the sulfonyl group during the reaction with MeLi . These findings could be relevant when considering the chemical reactivity of the target molecule, especially in the context of alkylation or other electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine are not directly reported, the properties of similar compounds can provide some expectations. The solubility, melting point, and stability of such compounds can be influenced by the presence of sulfonyl groups and the overall molecular structure. The intermolecular interactions observed in the crystal structure of related compounds suggest that the target molecule may also exhibit specific solid-state properties .

properties

IUPAC Name

2,6-dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-4-6-17(7-5-14)18-8-10-19(11-9-18)24(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMKMGKMMIUIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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